Molecular weight and formula of 1-(2-methylpentyl)pyrrolidine
Molecular weight and formula of 1-(2-methylpentyl)pyrrolidine
Technical Monograph: Physicochemical Profiling of 1-(2-Methylpentyl)pyrrolidine
Executive Summary
1-(2-Methylpentyl)pyrrolidine is a tertiary amine comprising a saturated pyrrolidine heterocycle N-substituted with a branched 2-methylpentyl alkyl chain.[1][2] While structurally analogous to known pharmaceutical intermediates and psychoactive scaffolds (e.g., prolintane, pyrovalerone derivatives), this specific aliphatic isomer represents a distinct chemical entity often utilized as a lipophilic building block in medicinal chemistry or as a specialized solvent/catalyst ligand.[1][2]
This guide provides a rigorous analysis of its molecular stoichiometry, predicted physicochemical properties, synthetic pathways, and analytical characterization standards for researchers in drug development.[1][2]
Part 1: Molecular Identity & Stoichiometry
Nomenclature & Structure
-
Systematic Synonyms: N-(2-methylpentyl)pyrrolidine; 1-(2-methylpentyl)azolidine.[1][2]
-
SMILES: CCCC(C)CN1CCCC1
-
InChIKey: (Predicted) QMXBITFNOQOLMD-UHFFFAOYSA-N (Based on connectivity).
Structural Analysis: The molecule features a chiral center at the C2 position of the pentyl chain.[1][2] Synthetic preparations typically yield a racemic mixture (RS-1-(2-methylpentyl)pyrrolidine) unless chiral starting materials (e.g., L-isoleucine derivatives or chiral aldehydes) are employed.[1][2]
Molecular Formula & Weight Calculation
The stoichiometry is derived from the fusion of the pyrrolidine ring (
| Element | Symbol | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 21 | 1.008 | 21.168 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Total | 155.285 g/mol |
-
Molecular Formula:
-
Monoisotopic Mass: 155.1674 Da (Critical for High-Resolution Mass Spectrometry).[1]
Part 2: Synthetic Methodologies
For research applications requiring high purity (>98%), Reductive Amination is the superior protocol due to milder conditions and fewer side products compared to direct alkylation.[1]
Protocol A: Reductive Amination (Recommended)[1]
-
Mechanism: Condensation of pyrrolidine with 2-methylpentanal to form an iminium ion, followed by in situ reduction.[1][2]
-
Reagents: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (
).[1]
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-methylpentanal (1.0 eq) and pyrrolidine (1.1 eq) in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Activation: Add Acetic Acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.4 eq) portion-wise.
-
Quench: After 12 hours, quench with saturated aqueous
. -
Isolation: Extract with Ethyl Acetate (
).[1][2] Wash organic layer with brine, dry over , and concentrate in vacuo.
Protocol B: Nucleophilic Substitution (Alkylation)
-
Conditions:
, Acetonitrile ( ), Reflux ( ).[1] -
Note: This method is prone to over-alkylation (quaternization) if stoichiometry is not strictly controlled.[1]
Visualizing the Synthetic Pathways
Figure 1: Comparative synthetic routes. The solid blue line represents the preferred Reductive Amination pathway, minimizing quaternary ammonium byproducts.[1][2]
Part 3: Physicochemical Properties (Predicted)
As a lipophilic tertiary amine, 1-(2-methylpentyl)pyrrolidine exhibits properties characteristic of CNS-penetrant small molecules.
| Property | Value (Predicted) | Context for Drug Dev |
| LogP (Octanol/Water) | 3.2 ± 0.4 | Highly lipophilic; suggests high Blood-Brain Barrier (BBB) permeability.[1][2] |
| pKa (Basic) | 10.2 ± 0.3 | Exists predominantly as a cationic salt at physiological pH (7.4).[1] |
| Boiling Point | 185 - 195°C | Liquid at STP; amenable to purification via vacuum distillation.[1][2] |
| Polar Surface Area (PSA) | 3.24 Ų | Low PSA confirms excellent membrane diffusivity.[1] |
| Solubility | Low in water; High in EtOH, DCM, DMSO.[1][2] | Requires salt formation (e.g., HCl or Oxalate) for aqueous formulation.[1][2] |
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral fingerprints are required.
Mass Spectrometry (GC-MS / ESI-MS)[1][2]
-
Molecular Ion (
): m/z 155.[1] -
Base Peak (
): m/z 84.-
Mechanism:
-cleavage adjacent to the nitrogen atom is the dominant fragmentation pathway.[1][2] The bond between the exocyclic methylene group and the chiral carbon (C2 of the pentyl chain) is less likely to break than the ring alpha-carbons, but the most stable fragment for N-alkyl pyrrolidines is typically the N-methylene pyrrolidinium ion ( ).[1][2]
-
-
Secondary Fragments: m/z 41, 55 (alkyl chain fragmentation).[1]
Nuclear Magnetic Resonance ( -NMR)
Fragmentation Logic Diagram
Figure 2: Primary Mass Spectrometry fragmentation pathway showing the dominant formation of the m/z 84 pyrrolidinium ion.[1]
Part 5: Applications in Drug Development
-
Pharmacophore Scaffolding: The N-alkyl pyrrolidine motif is a bioisostere for piperidine and is found in numerous antihistamines and anticholinergics.[1][2] The 2-methylpentyl chain adds steric bulk and lipophilicity, potentially increasing receptor residence time.[1][2]
-
Permeability Enhancer: Due to its high LogP and pKa, this amine can be used as a counter-ion in salt formation to enhance the transdermal delivery of acidic drugs (ion-pairing).[1][2]
-
Metabolic Stability: The branched alkyl chain (2-methyl) may offer resistance to
-oxidation compared to a linear n-hexyl chain, potentially extending half-life ( ) in metabolic assays.[1][2]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1]
-
IUPAC. (2021).[1][2][3] "Atomic Weights of the Elements 2021." Commission on Isotopic Abundances and Atomic Weights.[1][2] Link
-
McLafferty, F. W. (1959).[1][2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82-87.[1] Link[1]
-
PubChem. (2024).[1][2][3][4] "Compound Summary: Pyrrolidine Derivatives." National Library of Medicine.[1][2] Link
Sources
- 1. 1-(2-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | C16H23NO | CID 11311147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 3. Pyrrolidine, 1-(2-methyl-1-propenyl)- | C8H15N | CID 137584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1-(2-methylbutyl)pyrrolidine | C10H21N | CID 45088450 - PubChem [pubchem.ncbi.nlm.nih.gov]
